molecular formula C₂₇H₄₄O₉ B1146771 Pregnanetriol 3a-O-b-D-glucuronide CAS No. 74915-85-8

Pregnanetriol 3a-O-b-D-glucuronide

Cat. No. B1146771
CAS RN: 74915-85-8
M. Wt: 512.63
InChI Key:
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Description

Synthesis Analysis

The synthesis of Pregnanetriol 3a-O-b-D-glucuronide involves complex chemical processes, including the creation of an immunogenic complex by coupling bovine serum albumin (BSA) to the glucuronide through mixed acid anhydride reactions. This synthesis is crucial for developing sensitive and specific assays for clinical diagnostics (Samarajeewa & Kellie, 1985).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its glucuronide linkage, which is essential for its biological function and detection in clinical assays. The detailed structure facilitates the binding of specific antibodies, crucial for the accurate measurement of this metabolite in various biological samples.

Chemical Reactions and Properties

This compound undergoes specific chemical reactions, including conjugation and immunogenic complex formation, which are foundational for its detection and measurement. These reactions underpin the development of diagnostic assays, such as radioimmunoassays and chemiluminescent immunoassays, which are pivotal for clinical applications (Pinzani et al., 1989).

Scientific Research Applications

Metabolism and Excretion Studies

Pregnanetriol 3a-O-b-D-glucuronide plays a significant role in metabolism and excretion studies. Riley (1968) investigated the urinary levels of pregnanetriol as glucuronides, highlighting their importance in understanding steroid metabolism in conditions like congenital adrenal hyperplasia and Cushing's syndrome with adrenocortical carcinoma (Riley, 1968).

Hormonal Function Assessment

Sobrinho, Kase, and Grunt (1971) studied the impact of estrogen on urinary excretion of pregnanetriol (as glucuronides) in patients with gonadal dysgenesis. This research is essential for understanding hormonal functions and their effects on adrenal steroidogenesis (Sobrinho, Kase, & Grunt, 1971).

Analytical Method Development

Raman, Avramov, McNiven, and Dorfman (1965) developed a method for determining pregnanetriol and pregnanetriolone in urine using gas chromatography. This method is crucial for accurately measuring these steroids in various clinical and research settings (Raman et al., 1965).

Radioimmunoassay Techniques

Samarajeewa, Cooley, and Kellie (1979) developed a radioimmunoassay for pregnanediol-3 alpha-glucuronide, an advancement that allows for more precise and direct measurement of this metabolite in clinical samples (Samarajeewa, Cooley, & Kellie, 1979).

Role in Pregnancy

Meng, Griffiths, and Sjövall (1996) identified pregnanediols and pregnanetriols conjugated with N-acetylglucosamine in the urine of pregnant women. This discovery highlights the significance of this compound in understanding progesterone metabolism during pregnancy (Meng, Griffiths, & Sjövall, 1996).

Mechanism of Action

Target of Action

Pregnanetriol 3a-O-b-D-glucuronide, also known as PREGNANETRIOL 3ALPHA-O-BETA-D-GLUCURONIDE, is a metabolite of progesterone . Progesterone is a key hormone in the female reproductive system, playing a crucial role in the menstrual cycle and pregnancy .

Mode of Action

As a metabolite of progesterone, this compound is likely to interact with progesterone receptors in the body. These receptors are found in various tissues, including the uterus, cervix, vagina, mammary glands, and brain

Biochemical Pathways

This compound is part of the steroid glucosiduronic acid pathway . It is produced as a result of the metabolism of progesterone, a process that involves various enzymes and biochemical reactions

Pharmacokinetics

It is known that it is excreted in the urine during the luteal phase . This suggests that it undergoes renal clearance. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound is used as a marker for ovulation in women . Its presence in urine can indicate the occurrence of ovulation, which is a crucial part of the female reproductive cycle.

Future Directions

The future directions of Pregnanetriol 3a-O-b-D-glucuronide research could involve its use in studying bile acid metabolic status and liver ailments, including cholestasis and hepatocellular carcinoma . It could also be used to develop lower-cost screens for deficient luteal phases in clinically regular cycles .

properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,10S,13S,14S,17R)-17-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13?,14?,15?,16-,17+,18+,19+,20+,21-,22+,24?,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXHVCKABSGLJH-UZIWTIOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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